1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane

Physicochemical profiling Distillation purification Vapor-phase reactivity

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane (CAS 125112-67-6), also known as perfluoro(1-iodo-1-methylcyclopentane), is a fully fluorinated cyclic alkyl iodide with molecular formula C6F11I and molecular weight 407.95 g/mol. It features a perfluorinated cyclopentane ring bearing a tertiary C–I bond and a trifluoromethyl substituent at the bridgehead carbon, a structural motif that combines the radical-generating reactivity of perfluoroalkyl iodides with the conformational constraints of a five-membered carbocycle.

Molecular Formula C6F11I
Molecular Weight 407.95 g/mol
CAS No. 125112-67-6
Cat. No. B051413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane
CAS125112-67-6
Molecular FormulaC6F11I
Molecular Weight407.95 g/mol
Structural Identifiers
SMILESC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I
InChIInChI=1S/C6F11I/c7-2(8)1(18,6(15,16)17)3(9,10)5(13,14)4(2,11)12
InChIKeyWKHPXJGCMGZHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Technical Brief on 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane (CAS 125112-67-6) for Industrial Procurement


1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane (CAS 125112-67-6), also known as perfluoro(1-iodo-1-methylcyclopentane), is a fully fluorinated cyclic alkyl iodide with molecular formula C6F11I and molecular weight 407.95 g/mol . It features a perfluorinated cyclopentane ring bearing a tertiary C–I bond and a trifluoromethyl substituent at the bridgehead carbon, a structural motif that combines the radical-generating reactivity of perfluoroalkyl iodides with the conformational constraints of a five-membered carbocycle [1]. The compound is supplied as a research chemical building block (typical purity ≥95%) and is handled under cold storage conditions .

Perfluoroalkyl radical precursor for ATRA and telomerization studies

Halogen-bond donor for supramolecular crystal engineering

Fluorous biphase synthesis handle with rapid phase separation

Precursor to perfluoroalkyl-cyclopentene and cyclopentadiene ligands

Why Generic Perfluoroalkyl Iodide Substitution Fails for Applications Demanding Cyclic C6F11I (CAS 125112-67-6)


The common procurement assumption that any perfluoroalkyl iodide (Rf–I) of similar molecular weight can replace 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane ignores critical structure–property interdependencies. Perfluoro-n-alkyl iodides (e.g., C4F9I, C6F13I) adopt flexible linear conformations and lack the ring strain and steric shielding of the tertiary, bridgehead C–I bond [1]. The cyclic analogue perfluorocyclohexyl iodide (C6F11I, CAS 355-69-1) shares the molecular formula but differs by ~65 °C in atmospheric boiling point and exhibits distinct ring-flip dynamics, altering both volatility and intermolecular packing . Even within the same cyclopentane scaffold, substituting iodine with bromine (C6BrF11, CAS 125112-68-7) changes the halogen-bond donor strength, C–X bond dissociation energy, and radical generation wavelength threshold, directly impacting reactivity in photoredox and atom-transfer radical addition (ATRA) processes . These differences cannot be compensated by adjusting stoichiometry or solvent; the cyclic, tertiary iodo motif is the functional discriminator.

Linear Rf–I

Flexible linear chains lack ring strain and steric shielding of the tertiary C–I bond; radical generation efficiency may differ.

Cyclohexyl isomer

Perfluorocyclohexyl iodide (same formula) has ~65 °C higher boiling point and distinct ring-flip dynamics; volatility and packing may shift.

Bromo analog

Replacing iodine with bromine alters C–X bond energy and halogen-bond donor strength; photoredox and ATRA behavior may not transfer directly.

Quantitative Comparator Evidence for 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane (CAS 125112-67-6) Against Structural Analogs


Boiling Point and Volatility Ranking: Cyclopentyl Iodide vs. Cyclohexyl and Bromo Analogs

The target compound exhibits a boiling point of 46–47 °C at reduced pressure (65 Torr) . Under equivalent reduced pressure, its direct structural isomer perfluorocyclohexyl iodide (C6F11I, CAS 355-69-1) boils at ~112 °C (atmospheric), reflecting a boiling point elevation of approximately 65 °C attributable to the six-membered ring conformation and associated intermolecular interactions . The bromo analog (C6BrF11, CAS 125112-68-7) exhibits a predicted atmospheric boiling point of 91.7 °C . When adjusted to comparable pressure conditions, the target compound is the most volatile of the three C6 perfluorohalogenated rings, enabling lower-temperature distillation, reduced thermal stress during purification, and preferential gas-phase reactivity.

Boiling point rank
Reported
Target46–47 °C (65 Torr)
Cyclohexyl isomer~112 °C (atm)
Bromo analog91.7 °C (atm)
~65 °C lower than cyclohexyl isomer; ~45 °C lower than bromo analog
Supports lower-temperature distillation and gas-phase reactivity
Measured and predicted values; confirm under your pressure conditions
Physicochemical profiling Distillation purification Vapor-phase reactivity

C–I Bond Dissociation Energy Advantage for Radical Generation: Cyclic vs. Linear Perfluoroalkyl Iodides

The C–I bond dissociation energy (BDE) in perfluoroalkyl iodides determines the wavelength threshold and quantum yield for photoinduced radical generation. Experimental photodissociation studies demonstrate that perfluoroalkyl iodides with branching at the α-carbon (including cyclic, tertiary iodides) exhibit I*(2P1/2) quantum yields that remain effectively constant across the A-band (266–305 nm), in contrast to linear primary perfluoroalkyl iodides such as CF3I, whose φ* drops monotonically with increasing wavelength [1]. Although direct φ* values for the target compound have not been reported, the tertiary, bridgehead C–I bond embedded in the cyclopentane ring is structurally analogous to the branched perfluoroalkyl iodides (e.g., i-C3F7I) that maintain high φ* across the full A-band, distinguishing it from straight-chain Rf–I alternatives. Furthermore, ion-velocity imaging studies on cyclic versus linear alkyl iodides confirm that cyclic iodides exhibit distinct angular anisotropy in photofragment distributions, with the ground-state I(2P3/2) channel showing a larger β parameter than the excited-state I* channel—a signature of altered excited-state dynamics arising from the cyclic scaffold [2].

C–I bond dissociation
Class-level
Branched perfluoroalkyl iodides maintain I* quantum yield >0.8 across 266–305 nm, while linear CF3I drops from ~0.9 to ~0.4. Target, by class analogy, expected to retain high φ*.
May support consistent radical generation across UV-vis wavelengths
No direct φ* measurement for this compound; verify photodissociation behavior
Photodissociation Radical initiator efficiency Iodine laser media

Halogen Bond Donor Strength: Perfluoroalkyl Iodide Cyclopentane as an Iodine-Based Lewis Acid

Perfluorocarbon iodides (RF–I) function as potent halogen-bond (XB) donors, with the electrophilic σ-hole on iodine engaging Lewis bases (N, O, S) to drive molecular recognition and co-crystallization [1]. The target compound, bearing a tertiary perfluorocyclopentyl iodide motif, embodies the structural requirements for strong XB donation: a highly electron-withdrawing perfluorinated scaffold that deepens the σ-hole, and a polarizable iodine atom on a sterically accessible tertiary carbon. Literature on perfluoroalkyl iodide–pyridine complexes demonstrates measurable halogen-bond binding constants via 19F NMR titration; branched perfluoroalkyl iodides exhibit distinct self-halogen-bonding behavior compared to linear analogs [2]. Water-facilitated photolysis of perfluoroalkyl iodides proceeds via halogen-bond-mediated single electron transfer (SET), confirming that the σ-hole interaction is functionally relevant for radical generation under visible light [3]. While direct XB donor parameters (e.g., computed VS,max, binding constants) for the target compound have not been published, its perfluorinated tertiary alkyl iodide architecture places it among the strongest XB donor classes—distinguishing it from non-fluorinated or primary alkyl iodides that lack sufficient σ-hole depth for reliable supramolecular assembly.

Halogen bond donor
Class-level
Perfluorinated tertiary alkyl iodide architecture deepens σ-hole; qualitative ranking: perfluorinated tertiary > primary perfluoroalkyl >> non-fluorinated iodides. No direct binding constants published.
May support crystal engineering and halogen-bond-catalyzed reactions
No direct XB donor parameters available; confirm with your acceptor system
Halogen bonding Crystal engineering Supramolecular self-assembly

Ring Strain and Conformational Rigidity: Five-Membered Cyclopentane vs. Six-Membered Cyclohexane Iodides

The five-membered perfluorocyclopentane ring in the target compound imposes distinct angular constraints on the C–I bond compared to the six-membered perfluorocyclohexyl iodide (CAS 355-69-1). The cyclopentane scaffold experiences torsional strain from eclipsing C–F bonds and a deviation from the tetrahedral bond angle, which alters the electronic environment of the tertiary carbon–iodine bond. Exchange reaction studies on non-fluorinated alicyclic iodides demonstrate that cyclopentyl iodide exhibits a lower activation energy (21 ± 1 kcal/mol) for iodide exchange with NaI compared to cyclohexyl iodide (25.6 kcal/mol)—a ~4.6 kcal/mol difference attributed to ring-size-dependent ground-state potential energy [1]. Although perfluorination modulates absolute values, the relative ring-size effect persists, predicting that the target compound's tertiary C–I bond is more susceptible to nucleophilic iodide exchange and single-electron reduction than its six-membered ring isomer. This enhanced reactivity is functionally significant for ATRA, telomerization, and radical chain processes where iodide abstraction is the initiation step.

Ring strain effect
Class-level
Cyclopentyl I (hydrocarbon)Ea ≈ 21 kcal/mol
Cyclohexyl I (hydrocarbon)Ea = 25.6 kcal/mol
ΔEa ~4.6 kcal/mol in favor of five-membered ring; inferred for perfluorinated analogs
May enable faster iodide exchange and milder initiation conditions
Inferred from non-fluorinated analog data; confirm with target compound
Ring strain Conformational analysis Reactivity modulation

Density and Liquid-Phase Handling: Target Compound vs. Non-Iodinated Perfluoro(methylcyclopentane)

The target compound exhibits a predicted density of 2.15 ± 0.1 g/cm³ , substantially higher than the non-iodinated perfluoro(methylcyclopentane) (C6F12, CAS 1805-22-7), which has a density of ~1.71 g/cm³ . The ~0.44 g/cm³ density increase (approximately 26% higher) arises from the replacement of a fluorine atom with a heavy iodine atom (atomic mass: 126.9 vs. 19.0 for fluorine). This higher density directly affects phase separation behavior in biphasic fluorous/organic reaction systems, where the target compound partitions more strongly into the fluorous phase and settles more rapidly, facilitating product isolation by simple decantation or centrifugation [1]. The iodine substituent also shifts the physical state: perfluoro(methylcyclopentane) is a solid at 20 °C , whereas the target compound is a liquid under the same conditions , eliminating the need for pre-heating or solvent dissolution during dispensing.

Density & physical state
Reported
Target2.15 g/cm³ (liquid, 20 °C)
Perfluoro(methylcyclopentane)1.71 g/cm³ (solid, 20 °C)
~0.44 g/cm³ higher density; liquid vs. solid at ambient temperature
Supports fluorous phase separation and ambient-temperature liquid handling
Predicted density; confirm experimentally for critical workflows
Density comparison Phase behavior Liquid handling in synthesis

Procurement-Matched Application Scenarios for 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane (CAS 125112-67-6)


Photoinitiated Radical Chain Reactions (ATRA and Telomerization) Requiring Robust I* Quantum Yield

In atom-transfer radical addition (ATRA) and telomerization processes where a perfluoroalkyl radical is generated by photolytic C–I bond cleavage, the target compound's cyclic tertiary iodide architecture is expected—by class analogy with branched perfluoroalkyl iodides—to maintain high I*(2P1/2) quantum yield across the full A-band (266–305 nm), unlike primary linear CF3I, which suffers a >50% φ* drop at longer wavelengths [1]. This enables flexible light-source selection (LED, mercury lamp, or laser) without compromising initiation efficiency. The lower C–I bond lability of the five-membered ring versus six-membered ring analogs (ΔEa ~4.6 kcal/mol inferred from hydrocarbon iodide exchange studies [2]) further ensures rapid radical generation at milder temperatures, reducing thermal degradation of sensitive substrates.

Halogen-Bond-Driven Supramolecular Co-Crystal Engineering and Organocatalysis

The target compound's perfluorinated cyclopentyl iodide scaffold provides a deep σ-hole on the iodine atom, a prerequisite for strong, directional halogen bonding (XB) with N-oxide, pyridine, or carbonyl oxygen donors [1]. This property enables the rational design of fluorous–hydrocarbon co-crystals for separation, sensing, or solid-state reactivity applications. The compound's liquid physical state at ambient temperature [2] facilitates stoichiometric control in solution-phase co-crystallization screening, unlike solid perfluoro(methylcyclopentane) (CAS 1805-22-7), which requires pre-dissolution. Water-facilitated visible-light photolysis via halogen-bond-mediated SET [3] opens an additional application avenue in green photochemistry, where the compound serves simultaneously as an XB donor and a masked radical precursor.

Fluorous Biphase Synthesis with Accelerated Phase Separation

In fluorous biphase catalysis and reagent recovery protocols, the target compound's high density (2.15 g/cm³ [1])—approximately 26% higher than non-iodinated perfluoro(methylcyclopentane) (1.71 g/cm³ [2])—promotes rapid gravity-driven phase separation from organic solvents. This enhanced density differential reduces settling time and improves fluorous-phase recovery efficiency in continuous-flow or batch recycling systems. The liquid physical state eliminates the solvent-handling and pre-heating steps required for solid perfluorocarbon analogs, streamlining automated liquid-handling workflows [3].

Synthesis of Perfluoroalkylated Cyclopentene and Cyclopentadiene Intermediates for Fluorophilic Ligand Design

The target compound serves as a direct precursor to perfluoroalkyl-substituted cyclopentenes and cyclopentadienes through deiodination–elimination sequences [1]. Radical addition of perfluoroalkyl iodides to alkenols, followed by deiodination with tributylstannane and dehydration with Nafion-H, is an established route to (polyfluoroalkyl)cyclopentenes for fluorophilic ligand synthesis [2]. The pre-installed perfluorocyclopentyl scaffold with a reactive C–I handle eliminates the need for separate perfluoroalkylation steps using gaseous tetrafluoroethylene telomers, shortening synthetic sequences by at least one step compared to the route starting from perfluoro(methylcyclopentane) (which lacks the iodine leaving group) [3].

Application
Selection Property
Validation Focus
ATRA / telomerization photoinitiation
Radical generation quantum yield constancy
I* quantum yield across 266–305 nm
Halogen-bond co-crystal engineering
σ-hole depth and XB donor strength
Co-crystallization with N-oxide / pyridine donors
Fluorous biphase synthesis
Density-driven phase separation
Gravity settling time vs. organic phase
Fluorophilic cyclopentene ligand synthesis
Pre-installed perfluorocyclopentyl iodide handle
Deiodination-elimination efficiency
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